C-Flex® Thermoplastic Elastomer: An In-depth Technical Guide for Researchers and Drug Development Professionals
C-Flex® Thermoplastic Elastomer: An In-depth Technical Guide for Researchers and Drug Development Professionals
C-Flex® is a family of patented thermoplastic elastomers (TPEs) specifically engineered to meet the stringent demands of the pharmaceutical, biopharmaceutical, and medical device industries.[1][2] For over three decades, it has been a widely validated and utilized material for fluid processing applications where biocompatibility, sterility, and performance are paramount.[3][4] This technical guide provides a comprehensive overview of C-Flex®, focusing on its core properties, experimental validation, and practical applications in research and drug development.
Core Composition and Material Properties
C-Flex® is a biocompatible polymer blend that combines the processability of thermoplastics with the flexibility and resilience of vulcanized rubber.[1] While the precise, proprietary formulations are not publicly disclosed, it is explicitly stated that C-Flex® is not manufactured with latex rubber, polyvinyl chloride (PVC), silicone rubber, or polyurethane.[1][5] Furthermore, it is free from di(2-ethylhexyl) phthalate (DEHP), bisphenol A (BPA), and animal-derived components (ADCF), making it a preferred choice for sensitive applications.[1][6]
The material is available in a range of formulations, with hardness levels spanning from 5 to 95 Shore A.[1][5] This allows for the selection of a specific grade based on the application's requirements for flexibility and durability. C-Flex® tubing is extruded to precise inner and outer diameter dimensions, ensuring consistent performance.[3][7]
Physical and Mechanical Properties
The physical and mechanical properties of C-Flex® are critical to its performance in demanding applications such as peristaltic pumping and fluid transfer. The material exhibits a broad operational temperature range, remaining flexible from approximately -45°C to 135°C (-50°F to 275°F).[8][9] It is significantly less permeable than silicone, which is advantageous for maintaining the integrity of the fluid path.[2]
Key performance characteristics for two common formulations, C-Flex® 072 and C-Flex® 374, are summarized below. C-Flex® 072 is noted for its high-performance pump life, while C-Flex® 374 is a versatile, cost-effective option for general fluid handling.[6]
| Property | Test Method (ASTM) | C-Flex® 082 / 374 (ADCF) | C-Flex® 072 (ADCF) | Units |
| Physical | ||||
| Durometer Hardness, Shore A | D-2240 | 65 | 65 | |
| Specific Gravity | D-792 | 0.92 | 0.92 | |
| Color | Translucent | Opaque | ||
| Mechanical | ||||
| Tensile Strength at Break | D-412 | 1,300 (8.9) | 1,400 (9.6) | psi (MPa) |
| Elongation at Break | D-412 | 475 | 500 | % |
| Tensile Set at Break | D-412 | 45 | 50 | % |
| Tear Resistance | D-624 | 175 (30.6) | 180 (31.5) | lbf/in (kN/m) |
| Thermal | ||||
| Brittle Temperature | D-746 | -66 (-87) | -66 (-87) | °F (°C) |
| Max. Working Temperature | 275 (135) | 275 (135) | °F (°C) |
Note: The performance of tubing in peristaltic pumps is influenced by the specific equipment, conditions of use, and tubing dimensions.[10]
Biocompatibility and Validation
C-Flex® is formulated and manufactured to meet the rigorous standards of the biopharmaceutical industry.[4] The raw materials are tested for biocompatibility, and the final product is fully characterized and validated against a variety of specifications.[1] This extensive testing assists in the validation of C-Flex® for specific applications.[4]
Biocompatibility Testing and Standards
C-Flex® formulations are designed to meet the requirements of USP <88> Plastic Class VI.[1] This standard involves a series of biological reactivity tests, both in vitro and in vivo, to assess the potential for a material to elicit a biological response. The material is also tested to be non-pyrogenic, non-cytotoxic, and non-hemolytic.[8]
Key biocompatibility and validation standards met by C-Flex® include:
-
USP <88> Class VI: Biological Reactivity Tests, In Vivo.[11]
-
USP <87>: Biological Reactivity Tests, In Vitro (Cytotoxicity).[6]
-
ISO 10993-3: Ames Genotoxicity.[12]
-
ISO 10993-4: Hemolysis (Indirect).[4]
-
ISO 10993-11: Systemic Toxicity, In Vivo.[4]
-
European Pharmacopeia (EP). [12]
Full validation packages and extractable profile testing reports are available to support the validation process for end-users.[3][8]
Extractables and Leachables
Understanding the extractable and leachable profile of a material is critical in drug development to ensure the final product is free from harmful impurities. C-Flex® has been tested for its extractables profile. For example, one study evaluated the extractables in an ethanol extract after 70 days at 40°C, with a surface area to extraction volume ratio of 6 cm² to 1 mL.[11] These studies are crucial for risk assessment and ensuring the safety and purity of the drug product.
Sterilization Methods
C-Flex® is compatible with the most common sterilization methods used in the pharmaceutical industry. The recommended method of sterilization for all C-Flex® thermoplastic materials is radiation.[1][4]
-
Gamma and X-ray Irradiation: C-Flex® is suitable for sterilization by gamma and x-ray irradiation up to 40 kGy.[3][4] This is the preferred method as it has a less detrimental effect on the material's physical properties compared to repeated autoclaving.[1][12]
-
Autoclave: C-Flex® can be autoclaved for a single 30-minute cycle at 121°C.[1][4] However, repeated autoclaving will cause the tubing to deteriorate.[1][12]
-
Ethylene Oxide (ETO): C-Flex® is also sterilizable by ETO.[2]
The choice of sterilization method can affect the material's properties, and it is imperative that users conduct tests simulating the conditions of their application.[3]
Experimental Protocols
Detailed experimental protocols for the validation of C-Flex® are typically proprietary to the manufacturer or the testing laboratories. However, based on the provided documentation, the general methodologies for key experiments can be outlined.
USP <88> Class VI Biological Reactivity Testing (In Vivo)
Objective: To assess the biological reactivity of the material in vivo.
Methodology:
-
Sample Preparation: Samples of C-Flex® tubing that have been sterilized (e.g., gamma-irradiated at 50 kGy or autoclaved at 123°C for 30 minutes) and non-sterile samples are used.[11]
-
Extraction: Extracts of the material are prepared using various extraction fluids as specified in the USP monograph (e.g., Sodium Chloride Injection, 1-in-20 solution of alcohol in Sodium Chloride Injection, Polyethylene Glycol 400, and vegetable oil).
-
Animal Models: The tests are performed on healthy, unstressed animals (e.g., mice and rabbits).
-
Test Procedures:
-
Systemic Injection Test: The extracts are injected intravenously into mice to observe any signs of toxicity.
-
Intracutaneous Test: The extracts are injected intracutaneously into rabbits to assess any local skin reactions.
-
Implantation Test: The material itself is implanted into the muscle tissue of rabbits to evaluate the local tissue response.
-
-
Observation: The animals are observed for a specified period for any signs of adverse biological reactions.
-
Acceptance Criteria: The material passes if the animal responses to the extracts and implants are within the limits set by the USP standard.[11]
Peristaltic Pump Life Testing
Objective: To determine the durability of the tubing in a peristaltic pump.
Methodology:
-
Sample Preparation: A specific size of C-Flex® tubing (e.g., 1/4" ID x 3/8" OD) is subjected to gamma irradiation.[10]
-
Test Setup: The tubing is installed in a 3-roller pump head.
-
Operating Conditions: The pump is operated at a specified speed (e.g., 300 rpm) with a defined back pressure (e.g., 10 psi) at room temperature.[10]
-
Endpoint: The test continues until the tubing ruptures.
-
Data Collection: The time to failure (in hours) is recorded.
Applications in Research and Drug Development
C-Flex® is widely used in a variety of critical applications within the biopharmaceutical industry, particularly in single-use systems.[3][8] Its key features, such as being heat-sealable, weldable, moldable, and bondable, make it ideal for constructing sterile fluid pathways.[3][8]
Typical Applications Include:
-
Aseptic welding and sealing for sterile connections and disconnections.[3][8]
-
Peristaltic pump tubing.[3]
-
Fluid transfer sets.[3]
-
High-purity water systems.[8]
Visualizations
Caption: C-Flex® manufacturing and validation workflow.
Caption: USP Class VI biocompatibility testing workflow.
Caption: C-Flex® applications in bioprocessing.
References
- 1. medical.saint-gobain.com [medical.saint-gobain.com]
- 2. collyflowtech.se [collyflowtech.se]
- 3. C-Flex® biopharmaceutical tubing is the original patented thermoplastic elastomer tubing [qbd.co.kr]
- 4. ㈜에이투지바이오랩 [a2zbiolab.com]
- 5. CPT C-Flex® R70-050 Clear Biocompatible TPE datasheet [lookpolymers.com]
- 6. biopharm.saint-gobain.com [biopharm.saint-gobain.com]
- 7. sani-techwest.com [sani-techwest.com]
- 8. liquidyneusa.com [liquidyneusa.com]
- 9. scribd.com [scribd.com]
- 10. romynox.nl [romynox.nl]
- 11. sartorius.com [sartorius.com]
- 12. labfriendcoredataprod.blob.core.windows.net [labfriendcoredataprod.blob.core.windows.net]
